1-(1-methyl-1H-imidazol-5-yl)propan-1-one
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Overview
Description
The compound "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" is a derivative of imidazole, which is a five-membered planar ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives using 1H-Imidazol-4(5H)-ones as key templates has been reported to allow the construction of tetrasubstituted stereogenic centers, providing direct access to N-substituted α-amino acid derivatives . This indicates that 1H-Imidazol-4(5H)-ones, which are closely related to the compound , can be used as nucleophilic templates in asymmetric synthesis.
Molecular Structure Analysis
While the specific molecular structure of "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" is not detailed in the provided papers, the structure of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been studied using X-ray crystallography and density functional theory (DFT) . This suggests that similar analytical techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of imidazole derivatives can vary depending on the substituents attached to the imidazole ring. For example, the synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines involves the use of propane phosphoric acid anhydride in a one-pot reaction . Another related compound, 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzothiazole-3-yl)propan-1-one, is synthesized through a reaction involving triethylamine (TEA) in ethanol under reflux conditions . These reactions highlight the versatility of imidazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer Research
Compounds structurally related to "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" have been synthesized and evaluated for their potential as anticancer agents. For instance, benzimidazoles bearing oxadiazole nuclei have shown significant to good anticancer activity in vitro against a panel of cancer cell lines, suggesting their potential as therapeutic agents against cancer (Rashid, Husain, & Mishra, 2012).
Antimicrobial Effects
Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands, which are structurally related to "1-(1-methyl-1H-imidazol-5-yl)propan-1-one," have demonstrated potent antimicrobial effects against several anaerobic bacterial strains. These findings suggest the role of the nitro group reduction in enhancing antimicrobial activity, highlighting the potential use of these complexes in combating microbial infections (Oliveira et al., 2019).
Corrosion Inhibition
Derivatives of "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" have been investigated for their corrosion inhibition properties. Studies show that 1,3,4-oxadiazole derivatives exhibit significant corrosion inhibition ability towards mild steel in acidic environments, indicating their potential application in protecting industrial materials (Ammal, Prajila, & Joseph, 2018).
Bone Imaging Agents
Novel derivatives of zoledronic acid, structurally related to "1-(1-methyl-1H-imidazol-5-yl)propan-1-one," have been synthesized and labeled with 99mTc for use as bone imaging agents. These compounds, particularly 99mTc-MIPrDP, have shown highly selective uptake in the skeletal system with rapid clearance from soft tissues, suggesting their efficacy as bone imaging agents (Qiu et al., 2011).
Safety And Hazards
Future Directions
Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, such as “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, may provide potential solutions .
properties
IUPAC Name |
1-(3-methylimidazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUSGFQVNBUUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one | |
CAS RN |
592555-22-1 |
Source
|
Record name | 1-(1-methyl-1H-imidazol-5-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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